molecular formula C21H25N3O5 B5544393 8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5544393
M. Wt: 399.4 g/mol
InChI Key: HPXQNAQZUOVHRF-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known for their complex molecular frameworks, which often exhibit significant biological activities. These activities are influenced by their unique structural features, including the spiro arrangement and the presence of various functional groups which contribute to their chemical and physical properties.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step organic reactions, including Michael addition and cyclization reactions. For example, Tsukamoto et al. (1995) synthesized a series of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, demonstrating the use of Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction (Tsukamoto et al., 1995).

Molecular Structure Analysis

The structural analysis of these compounds often involves X-ray crystallography to determine their three-dimensional configuration. The presence of a spiro framework, as seen in 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, showcases a typical characteristic of these molecules, with one planar furan ring, one chair conformation cyclohexane ring, and two benzene rings, indicating a complex molecular geometry (Wang et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactive sites and potential for further chemical modifications. For example, 5-Arylfuran-2,3-diones reacted with heterocyclic enamines of the 2-azaspiro[4.5]deca-1,6,9-trien-8-one series to give products of β-CH-acylation of the enamino fragment, demonstrating their reactivity and potential for generating new molecular entities (Konovalova et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Exploration

  • Antihypertensive Activity : A study focused on the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to the specified chemical, for screening as antihypertensive agents. The research highlighted the potential of these compounds in targeting alpha-adrenergic receptors, contributing to their antihypertensive properties without significant beta-adrenergic blocking effects (Caroon et al., 1981).

  • Muscarinic Agonists : Another research effort synthesized novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists. These compounds were evaluated for their binding affinities to M1 and M2 receptors and their in vivo muscarinic activity, revealing insights into their pharmacological potential in ameliorating memory impairments and other muscarinic receptor-mediated effects (Tsukamoto et al., 1995).

  • Neural Ca-Uptake Inhibition : Research into novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives uncovered their potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits. These findings suggest a therapeutic angle for conditions involving calcium dysregulation and cognitive impairments (Tóth et al., 1997).

  • Tachykinin NK2 Receptor Antagonism : A series of spiropiperidines, including the described structure type, showed potent and selective non-peptide tachykinin NK2 receptor antagonism. This research points to potential applications in treating respiratory conditions by modulating NK2 receptor activity (Smith et al., 1995).

properties

IUPAC Name

8-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-15-18(28-16(2)22-15)19(25)23-10-8-21(9-11-23)14-24(20(26)29-21)12-13-27-17-6-4-3-5-7-17/h3-7H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXQNAQZUOVHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,4-Dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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